(4E)-4-{3,4-bis[(2-methylbenzyl)oxy]benzylidene}-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
“4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” is a complex organic compound that features multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, naphthyl derivatives, and oxazole precursors. The key steps may involve:
Condensation Reactions: Formation of the oxazole ring through cyclization reactions.
Aldol Condensation: To introduce the methylene bridge between the aromatic rings.
Etherification: To attach the methylbenzyl groups to the phenyl rings.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of acid or base catalysts to facilitate condensation reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methylene bridge can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-PHENYL)-1,3-OXAZOL-5(4H)-ONE
- 4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-ANTHRYL)-1,3-OXAZOL-5(4H)-ONE
Uniqueness
The uniqueness of “4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” lies in its specific structural features, such as the combination of naphthyl and oxazole rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C36H29NO4 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(4E)-4-[[3,4-bis[(2-methylphenyl)methoxy]phenyl]methylidene]-2-naphthalen-1-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C36H29NO4/c1-24-10-3-5-13-28(24)22-39-33-19-18-26(21-34(33)40-23-29-14-6-4-11-25(29)2)20-32-36(38)41-35(37-32)31-17-9-15-27-12-7-8-16-30(27)31/h3-21H,22-23H2,1-2H3/b32-20+ |
InChI Key |
UNSPUIBMAJFLHQ-UZWMFBFFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54)OCC6=CC=CC=C6C |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54)OCC6=CC=CC=C6C |
Origin of Product |
United States |
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